Cas no 31908-20-0 (Cyclohexanone, 2-(2-bromophenyl)-)

Cyclohexanone, 2-(2-bromophenyl)- 化学的及び物理的性質
名前と識別子
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- Cyclohexanone, 2-(2-bromophenyl)-
- α-(o-bromophenyl)cyclohexanone
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- インチ: 1S/C12H13BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2
- InChIKey: MFBQZDFSKORVFG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCCCC1C1=CC=CC=C1Br
計算された属性
- せいみつぶんしりょう: 252.01499
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3(Predicted)
- ゆうかいてん: 57.0-58.3 °C(Solv: methanol (67-56-1))
- ふってん: 327.7±42.0 °C(Predicted)
- PSA: 17.07
Cyclohexanone, 2-(2-bromophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248831-2.5g |
2-(2-bromophenyl)cyclohexan-1-one |
31908-20-0 | 2.5g |
$1360.0 | 2023-02-20 | ||
Enamine | EN300-248831-5.0g |
2-(2-bromophenyl)cyclohexan-1-one |
31908-20-0 | 5.0g |
$1723.0 | 2023-02-20 | ||
Enamine | EN300-248831-10.0g |
2-(2-bromophenyl)cyclohexan-1-one |
31908-20-0 | 10.0g |
$2166.0 | 2023-02-20 | ||
Enamine | EN300-248831-1.0g |
2-(2-bromophenyl)cyclohexan-1-one |
31908-20-0 | 1.0g |
$657.0 | 2023-02-20 |
Cyclohexanone, 2-(2-bromophenyl)- 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Cyclohexanone, 2-(2-bromophenyl)-に関する追加情報
Cyclohexanone, 2-(2-bromophenyl)- (CAS No. 31908-20-0): A Comprehensive Overview in Modern Chemical Research
Cyclohexanone, 2-(2-bromophenyl)-, identified by its Chemical Abstracts Service (CAS) number 31908-20-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone core substituted with a 2-bromophenyl group, has garnered attention due to its versatile applications and potential in synthesizing complex biochemical entities.
The structural configuration of Cyclohexanone, 2-(2-bromophenyl)- presents a unique framework that facilitates its role as an intermediate in various chemical transformations. The presence of both the cyclohexanone moiety and the brominated aromatic ring enhances its reactivity, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies have further highlighted its importance in constructing intricate molecular architectures.
In the context of pharmaceutical research, Cyclohexanone, 2-(2-bromophenyl)- has been explored for its potential in drug discovery and development. Its structural features allow for facile functionalization, enabling the creation of novel analogs with enhanced biological activity. Studies have demonstrated its utility in generating compounds with promising pharmacological properties, including anti-inflammatory and antimicrobial effects. The bromine substituent on the phenyl ring particularly contributes to its reactivity, facilitating cross-coupling reactions that are pivotal in modern drug synthesis.
The compound's relevance extends to materials science as well. Researchers have leveraged Cyclohexanone, 2-(2-bromophenyl)- to develop advanced polymers and coatings with improved mechanical and thermal properties. The brominated aromatic ring imparts stability and durability, making it suitable for high-performance applications. Additionally, its incorporation into polymer matrices has shown potential in enhancing the material's resistance to environmental degradation, a critical factor in sustainable manufacturing practices.
Recent innovations in catalytic processes have further underscored the significance of Cyclohexanone, 2-(2-bromophenyl)-. Transition-metal-catalyzed reactions involving this compound have enabled efficient synthesis of complex molecules with high selectivity and yield. Such advancements are particularly noteworthy in the pharmaceutical industry, where precision and efficiency are paramount. The ability to manipulate its structure through controlled reactions opens up new avenues for developing targeted therapies with minimal side effects.
The compound's role in medicinal chemistry is further highlighted by its incorporation into libraries of bioactive molecules. High-throughput screening campaigns have utilized derivatives of Cyclohexanone, 2-(2-bromophenyl)- to identify lead compounds for various therapeutic indications. Its structural versatility allows for the generation of diverse scaffolds, each with unique pharmacological profiles. This has spurred interest among academic and industrial researchers who are keen on exploring its full potential.
Environmental considerations also play a crucial role in the utilization of Cyclohexanone, 2-(2-bromophenyl)-. Efforts have been directed towards developing greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic systems that employ renewable resources are being actively investigated. These approaches align with global initiatives to promote sustainable chemistry practices, ensuring that the compound's benefits are harnessed responsibly.
The future prospects of Cyclohexanone, 2-(2-bromophenyl)- are promising, with ongoing research uncovering new applications and refining existing methodologies. Its integration into cutting-edge technologies such as flow chemistry and microwave-assisted synthesis is expected to enhance production efficiency and scalability. As the demand for specialized chemicals grows, compounds like this will continue to play a pivotal role in meeting industrial and scientific needs.
In summary, Cyclohexanone, 2-(2-bromophenyl)- (CAS No. 31908-20-0) represents a cornerstone in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceuticals, materials science, and beyond. With continuous advancements in synthetic chemistry and catalytic processes, its applications are poised to expand further, driving innovation across multiple sectors.
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